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Introduction

ERD-308 is a highly potent, selective Proteolysis Targeting Chimera (PROTAC) designed for
the degradation of the estrogen receptor (ER).[1][2][3][4] It functions by recruiting the von
Hippel-Lindau (VHL) E3 ubiquitin ligase to the estrogen receptor, leading to its ubiquitination
and subsequent degradation by the proteasome.[5][6] This mechanism of action makes ERD-
308 a promising therapeutic candidate for estrogen receptor-positive (ER+) breast cancer.[2][3]
[7][8] In preclinical research, ERD-308 has demonstrated superior ER degradation compared to
fulvestrant, an established selective ER degrader (SERD).[2][3][9]

These application notes provide detailed protocols for the formulation of ERD-308 for in vivo
animal studies, ensuring optimal delivery and bioavailability for accurate and reproducible
experimental outcomes.

Physicochemical and In Vitro Efficacy Data

A summary of the key physicochemical properties and in vitro efficacy data for ERD-308 is
presented below.
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Parameter Value Cell Lines Reference
Molecular Formula C55H65N509S2 N/A
Molecular Weight 1004.3 g/mol N/A [5]
DC50 (ER
) 0.17 nM MCF-7 [1][3][10]

Degradation)
0.43 nM T47D [1][3][9][10]
GI50 (Growth

o 0.77 nM MCF-7 [5]
Inhibition)
In Vitro Solubility ~50 mg/mL DMSO [10]

In Vivo Formulation Protocols

The selection of an appropriate vehicle is critical for the effective delivery of ERD-308 in animal
models. Below are established protocols for preparing ERD-308 formulations suitable for
various administration routes, such as oral gavage and intraperitoneal injection.[1] It is
recommended to prepare fresh solutions for each experiment.[1]

Formulation 1: PEG300/Tween-80/Saline

This formulation creates a suspended solution suitable for both oral and intraperitoneal
administration.[1]

Table 1. Reagents for PEG300/Tween-80/Saline Formulation

Percentage of Final

Reagent Example Volume for 1 mL
Volume

DMSO 10% 100 pL

PEG300 40% 400 pL

Tween-80 5% 50 pL

Saline 45% 450 pL
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Protocol:

Prepare a stock solution of ERD-308 in DMSO (e.g., 12.5 mg/mL).[1]

In a sterile tube, add the required volume of the ERD-308 DMSO stock solution.

Add PEG300 to the tube and mix thoroughly until the solution is clear.

Add Tween-80 and mix again until the solution is homogenous.

Finally, add saline to reach the final desired volume and mix well.

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Formulation 2: SBE-3-CD in Saline

This formulation also yields a suspended solution appropriate for oral and intraperitoneal
routes.[1]

Table 2: Reagents for SBE-B-CD in Saline Formulation

Percentage of Final

Reagent Example Volume for 1 mL
Volume
DMSO 10% 100 pL
20% SBE-B-CD in Saline 90% 900 pL
Protocol:

Prepare a stock solution of ERD-308 in DMSO (e.g., 12.5 mg/mL).[1]

Prepare a 20% (w/v) solution of SBE--CD in saline.

In a sterile tube, add the required volume of the ERD-308 DMSO stock solution.

Add the 20% SBE-B-CD in saline solution to the tube.
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e Mix thoroughly until a uniform suspension is achieved. Sonication can be used to facilitate
mixing.[10]

Formulation 3: Corn Oil

This formulation is suitable for creating a suspended solution for oral and intraperitoneal

administration.[1]

Table 3: Reagents for Corn Oil Formulation

Percentage of Final

Reagent Example Volume for 1 mL
Volume
DMSO 10% 100 pL
Corn QOil 90% 900 pL
Protocol:

Prepare a clear stock solution of ERD-308 in DMSO (e.g., 12.5 mg/mL).[1][10]

In a sterile tube, add the required volume of the ERD-308 DMSO stock solution.

Add the corn oil to the tube.

Mix thoroughly until a uniform suspension is formed. Ultrasonication can be utilized to aid in
creating a homogenous mixture.[10]

Storage and Stability

For optimal stability, ERD-308 powder should be stored at -20°C for up to 3 years.[10] Stock
solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month,
protected from light.[1][10] It is advisable to aliquot stock solutions to avoid repeated freeze-

thaw cycles.[1]

Visualizing the Mechanism and Workflow
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To better understand the mechanism of action of ERD-308 and the experimental workflow, the
following diagrams are provided.
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Caption: Mechanism of ERD-308 induced ER degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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